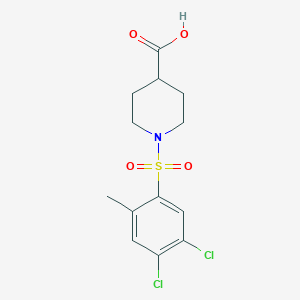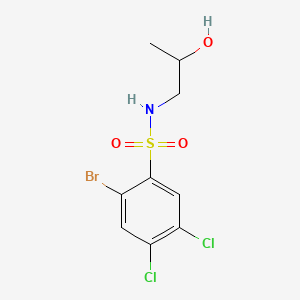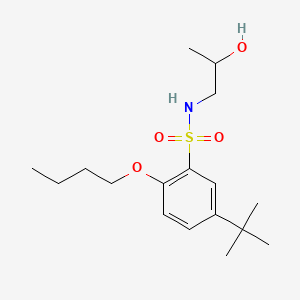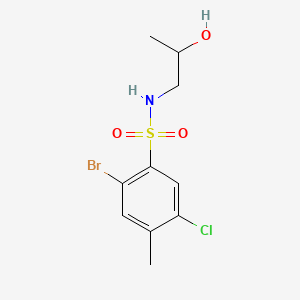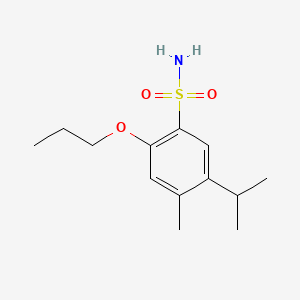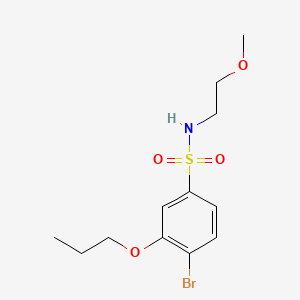![molecular formula C12H14N2O3 B603175 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1356474-58-2](/img/structure/B603175.png)
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (TBMP) is an organic compound that is used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing both nitrogen and oxygen atoms, and is characterized by its isoxazole ring structure. TBMP is a versatile compound with a wide range of applications in organic synthesis, photochemistry, and medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Properties
The compound, due to its structural elements, could be explored for its chemical variability and properties. For example, research on pyridine and isoxazole derivatives highlights the fascination with the chemistry and properties of such compounds, including their preparation, spectroscopic properties, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011). These insights suggest potential investigations into the synthesis pathways, chemical behavior, and applications of the compound .
Biological and Electrochemical Activity
The presence of isoxazole and pyridine moieties in the compound's structure may indicate potential for biological and electrochemical activities. Studies on related heterocyclic compounds have demonstrated their importance in medicinal chemistry due to their wide range of biological activities (Li et al., 2019). This suggests the compound could be explored for its biological significance, including antimicrobial, anticancer, or anti-inflammatory properties.
Environmental Impact and Degradation
Given the widespread use and environmental detection of synthetic antioxidants like BHT (butylated hydroxytoluene), which share structural similarities with tert-butyl groups, the compound might also be relevant in studies on environmental occurrence, degradation pathways, and potential toxicity (Liu & Mabury, 2020). Research could focus on its stability, biodegradability, and effects on aquatic environments.
Potential for Drug Development
Compounds with carboxylic acid functionalities, as seen in the compound, play a crucial role in drug development, often serving as key pharmacophores (Horgan & O’Sullivan, 2021). The compound could be studied as a precursor or scaffold in the synthesis of novel drugs, particularly exploring its role in modifying pharmacokinetic and pharmacodynamic profiles.
properties
IUPAC Name |
6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9-7(11(15)16)5-8(12(2,3)4)13-10(9)17-14-6/h5H,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXUVRDBOBXRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




